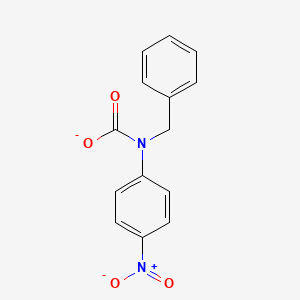
4-Nitro-phenyl-N-benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-phenyl-N-benzylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzyl group and a 4-nitrophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-phenyl-N-benzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl(4-nitrophenyl)carbamates.
Reduction: Benzyl(4-aminophenyl)carbamate.
Hydrolysis: Benzyl alcohol and 4-nitrophenol.
Scientific Research Applications
4-Nitro-phenyl-N-benzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antioxidant activities.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the covalent attachment of biomolecules to surfaces for various biochemical applications.
Mechanism of Action
The mechanism of action of 4-Nitro-phenyl-N-benzylcarbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Benzyl carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Benzyl(4-aminophenyl)carbamate: The reduced form of 4-Nitro-phenyl-N-benzylcarbamate, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in redox reactions and as a precursor for further functionalization.
Properties
Molecular Formula |
C14H11N2O4- |
|---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
N-benzyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)15(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2,(H,17,18)/p-1 |
InChI Key |
PFVTVOXPJAOCIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


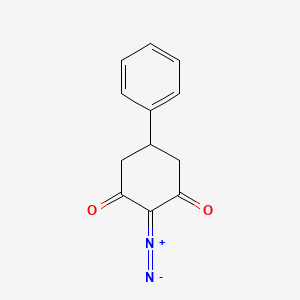
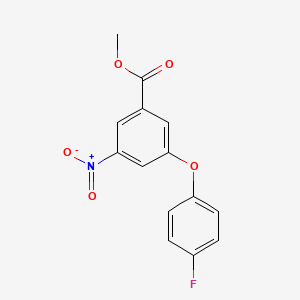

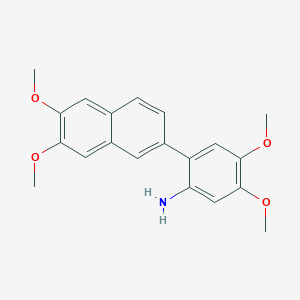
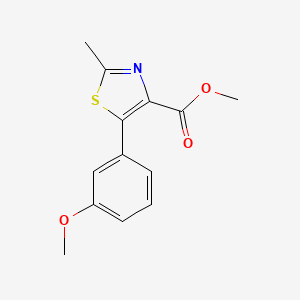
![1,4-Diazabicyclo[2.2.2]octane, hydrochloride](/img/structure/B8563394.png)
![4-(4-[1,2,3]Triazol-1-yl-butyl)phenol](/img/structure/B8563402.png)
![Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B8563417.png)

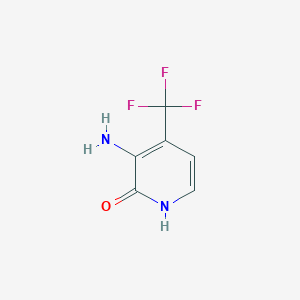
![7-Amino-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-6-ol](/img/structure/B8563433.png)
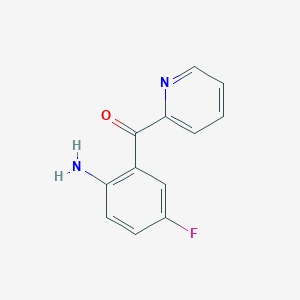

![4-{[Benzyl(butyl)carbamoyl]amino}benzoic acid](/img/structure/B8563451.png)
